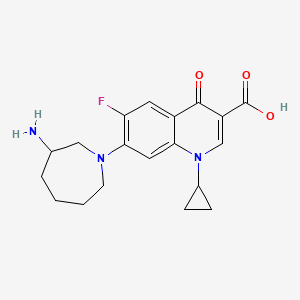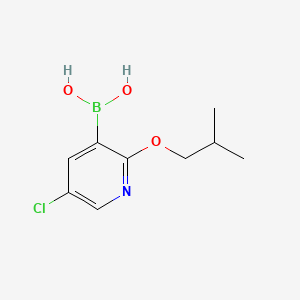
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically involves heating p-cresol and tert-butyl alcohol with phosphoric acid as a catalyst. The reaction mixture is then neutralized with sodium hydroxide, washed with water, and purified by distillation and recrystallization .
Industrial Production Methods
In industrial settings, the compound is produced by reacting p-cresol with isobutylene in the presence of sulfuric acid. The reaction mixture is neutralized, and the crude product is purified by dissolving it in ethanol, filtering, and drying .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding hydroquinone.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidation of various chemicals and materials.
Biology: It is used in studies related to oxidative stress and its effects on biological systems.
Medicine: It is used as a stabilizer in pharmaceuticals to enhance the shelf life of drugs.
Industry: It is used as an additive in fuels, lubricants, and polymers to prevent oxidation and degradation.
Wirkmechanismus
The primary mechanism of action of 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is its ability to act as an antioxidant. It inhibits the oxidation of other molecules by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. This compound interacts with molecular targets such as lipids and proteins, protecting them from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is often compared with other antioxidants such as:
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Propyl Gallate
Uniqueness
- Stability : this compound is more stable under high temperatures compared to BHA and BHT .
- Solubility : It has better solubility in organic solvents compared to propyl gallate .
- Cost : It is more cost-effective than BHA .
Similar Compounds
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Propyl Gallate
Eigenschaften
CAS-Nummer |
1219805-92-1 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
244.502 |
IUPAC-Name |
1,5-dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD |
InChI-Schlüssel |
NLZUEZXRPGMBCV-FQMMTBMSSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)


![4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596524.png)

![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)




![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)


